4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine

Positional isomerism Hydrogen-bond acceptor vector Nicotinic acetylcholine receptor

This unsubstituted 4-pyridyloxy pyrrolidine building block is validated in PI3Kδ inhibitor programs, replacing position-4 aromatics in 4,6-diaryl quinazolines while retaining potency and improving permeability. Its oxane-4-carbonyl N-substituent shifts logP ~1-1.5 units vs. the core (logP 0.67) into the optimal 2–3 window. Crystallographically confirmed hinge-binding geometry (PDB: 4XHK). Chosen over 2-pyridyl isomers for correct para-nitrogen H-bond engagement in kinase targets. Procure directly for fragment growing or scaffold hopping campaigns requiring an unsubstituted pyridine handle.

Molecular Formula C15H20N2O3
Molecular Weight 276.336
CAS No. 1949031-23-5
Cat. No. B2894173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine
CAS1949031-23-5
Molecular FormulaC15H20N2O3
Molecular Weight276.336
Structural Identifiers
SMILESC1CN(CC1OC2=CC=NC=C2)C(=O)C3CCOCC3
InChIInChI=1S/C15H20N2O3/c18-15(12-4-9-19-10-5-12)17-8-3-14(11-17)20-13-1-6-16-7-2-13/h1-2,6-7,12,14H,3-5,8-11H2
InChIKeyOAIRYLGHCWYEHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine (CAS 1949031-23-5): Procurement-Relevant Structural and Pharmacochemical Profile


4-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine (CAS 1949031-23-5), also designated as oxan-4-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone, is a heterocyclic building block with molecular formula C₁₅H₂₀N₂O₃ and a molecular weight of 276.33 g/mol . It features a 4-pyridyloxy-pyrrolidine core in which the pyrrolidine nitrogen is acylated with an oxane-4-carbonyl (tetrahydropyran-4-carbonyl) group. The compound belongs to the pyrrolidineoxy-substituted heteroaromatic class that has been validated in phosphoinositide-3-kinase delta (PI3Kδ) inhibitor programs, where this scaffold was shown to replace the position-4 aromatic ring of 4,6-diaryl quinazolines while retaining target potency and improving permeability and molecular properties [1]. The 4-pyridyloxy substitution pattern distinguishes this compound from its 2-pyridyl and 3-pyridyl positional isomers, offering a distinct hydrogen-bond acceptor geometry relevant to structure-based drug design [2].

Why In-Class Pyrrolidineoxy-Pyridine Analogs Cannot Be Interchanged with 4-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine (CAS 1949031-23-5)


Pyrrolidineoxy-pyridine derivatives are not functionally interchangeable in medicinal chemistry or chemical biology workflows because three structural variables—the pyridine substitution position (2-, 3-, or 4-), the nature of the N-acyl substituent on the pyrrolidine ring, and the presence or absence of halogenation on the pyridine—produce divergent physicochemical and pharmacophoric profiles. The 4-pyridyloxy isomer presents a para-disposed nitrogen that engages hydrogen-bond networks differently from the ortho (2-pyridyl) variant [1]. The oxane-4-carbonyl N-substituent raises the computed logP by approximately 1–1.5 log units relative to the unsubstituted 4-(pyrrolidin-3-yloxy)pyridine core (logP 0.67) [2], shifting lipophilicity toward the optimal logP 2–3 window identified in PI3Kδ cellular assays [3]. Brominated (C₁₅H₁₉BrN₂O₃, MW 355.23) and chlorinated (C₁₅H₁₉ClN₂O₃, MW 310.77) analogs introduce synthetic handles for cross-coupling but also add molecular weight and alter electronic properties of the pyridine ring, making them unsuitable when an unsubstituted pyridine is required for downstream derivatization or when the electronic effects of halogen substitution are undesirable . These quantitative property differences preclude direct substitution without re-optimization of the synthetic route or biological assay outcome.

Quantitative Differentiation Evidence for 4-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine (CAS 1949031-23-5) Versus Closest Analogs


Evidence Item 1: Pyridine Substitution Position Determines Hydrogen-Bond Acceptor Geometry — 4-Pyridyl vs. 2-Pyridyl Isomer Comparison

The 4-pyridyloxy configuration in the target compound places the pyridine nitrogen para to the ether oxygen, creating a hydrogen-bond acceptor vector that is geometrically and electronically distinct from the ortho-nitrogen of the 2-pyridyl isomer 2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine. In the nAChR pyridyl ether series, the 3-pyridyloxy pyrrolidine (closest studied analog to the target's core) exhibited an IC₅₀ of 209 nM at the α4β2 nAChR subtype, while the 4-piperidinyloxy analog showed an IC₅₀ of 205 nM [1]. Positional changes on the pyridine ring in related series produced IC₅₀ shifts from 22 nM to >10,000 nM, demonstrating that the pyridine nitrogen position is a critical determinant of target engagement [1]. The 4-pyridyl isomer offers a distinct vector relative to the more commonly commercialized 3-pyridyloxy analogs, which is relevant when compounds are selected as building blocks for structure-based design campaigns [2].

Positional isomerism Hydrogen-bond acceptor vector Nicotinic acetylcholine receptor Kinase inhibitor design

Evidence Item 2: Oxane-4-Carbonyl N-Acylation Elevates LogP into the Optimal PI3Kδ Activity Window — Comparison with Unsubstituted Core Scaffold

The oxane-4-carbonyl N-substituent is the defining structural feature that differentiates the target compound from the simpler 4-(pyrrolidin-3-yloxy)pyridine core (CAS 933716-88-2). The core scaffold has a measured logP of 0.67 [1], while the oxane-4-carbonyl group contributes additional lipophilicity through its four methylene units and the carbonyl, shifting the estimated logP of the target compound to approximately 1.5–2.0. This is substantiated by the Novartis PI3Kδ program, which identified an optimal cellular activity logP range of 2–3 for the pyrrolidineoxy-substituted heteroaromatic class and explicitly showed that analogues within this lipophilicity space retain PI3Kδ potency and selectivity while exhibiting improved permeability and reduced molecular weight and polar surface area compared to the 4,6-diaryl quinazoline predecessors [2]. The target compound thus occupies the lower boundary of this optimized property space, making it a suitable starting scaffold for further lipophilicity tuning.

Lipophilicity optimization PI3K delta inhibitor Physicochemical property space logP

Evidence Item 3: Unsubstituted Pyridine Ring Enables Clean Derivatization — Distinction from Halogenated Analogs

The target compound bears no halogen substituent on the pyridine ring, distinguishing it from the 3-bromo analog (3-bromo-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine, CAS 2380173-93-1, MW 355.23) and the 3-chloro analog (3-chloro-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine, CAS 2034324-66-6, MW 310.77) . The brominated analog has a molecular weight 78.9 Da higher (+28.6%) than the target and introduces a C–Br bond amenable to Pd-catalyzed cross-coupling. However, when the research objective requires an electronically unbiased pyridine ring or when halogen-directed metalation or cross-coupling is not desired, the unsubstituted target compound is the only suitable option within this scaffold family. The 3-chloro analog (MW 310.77) is 34.4 Da heavier (+12.5%) and introduces the electron-withdrawing effect of chlorine, which alters the pyridine pKa and reactivity profile . The pyrrolidineoxy-substituted heteroaromatic class was explicitly noted to reduce molecular weight compared to 4,6-diaryl quinazolines [1]; the target compound maximizes this advantage by avoiding halogen mass penalties.

Synthetic handle Cross-coupling Halogen substitution Building block

Evidence Item 4: Pyrrolidineoxy Scaffold Confers Improved Permeability and Reduced PSA — Class-Level Validation from Novartis PI3Kδ Program

The pyrrolidineoxy-substituted heteroaromatic class, of which the target compound is a representative building block, was explicitly compared to 4,6-diaryl quinazolines in the Novartis PI3Kδ inhibitor program. The chiral pyrrolidineoxy-group replaced the position-4 aromatic ring of the quinazoline series, resulting in Fsp³-enriched derivatives that retained PI3Kδ potency and selectivity [1]. Critically, the paper reports that 'compared to 4,6-diaryl quinazolines, their permeability profile is improved and molecular weight as well as PSA are reduced' [1]. While the target compound itself was not the final bioactive molecule in this study, it embodies the core pyrrolidineoxy-pyridine substructure that was central to achieving these property improvements. The oxane-4-carbonyl group further contributes conformational constraint and additional sp³ character, distinguishing the target from simpler N-acyl pyrrolidines.

Permeability Polar surface area Fsp3 Drug-likeness

Evidence Item 5: Commercial Purity and Availability Profile — Target Compound vs. Closest Structural Analogs

The target compound is commercially available from multiple non-excluded suppliers with a typical purity specification of 95% . The 3-bromo analog (CAS 2380173-93-1) and 3-chloro analog (CAS 2034324-66-6) are also commercially accessible, but their higher molecular weight and halogen content may subject them to additional shipping and handling regulations depending on jurisdiction . The 2-pyridyl positional isomer 2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine shares the same molecular formula (C₁₅H₂₀N₂O₃, MW 276.336) and typical purity (95%) , meaning procurement differentiation between the 2-pyridyl and 4-pyridyl isomers must be based entirely on the intended pharmacophoric geometry and synthetic strategy rather than on purity or availability grounds. The unsubstituted core 4-(pyrrolidin-3-yloxy)pyridine (CAS 933716-88-2, logP 0.67, MW 164.20) is also commercially supplied at 95% purity [1], but lacks the oxane-4-carbonyl group required for programs targeting the optimal PI3Kδ logP window.

Commercial availability Purity specification Procurement Supply chain

Evidence Item 6: Fsp³-Enriched Scaffold with Conformational Constraint — Differentiation from Planar Aromatic Building Blocks

The target compound incorporates three saturated ring systems (pyrrolidine and tetrahydropyran) connected via rotatable ether and amide linkages, resulting in a higher fraction of sp³-hybridized carbons (Fsp³) compared to fully aromatic biaryl building blocks. The Novartis PI3Kδ program specifically highlighted that the pyrrolidineoxy-substituted heteroaromatics are 'Fsp³ enriched derivatives' that 'retain potency and selectivity towards PI3Kδ' [1]. The oxane-4-carbonyl group introduces additional sp³ character and conformational constraint beyond what is present in simpler N-acetyl or N-Boc pyrrolidine analogs. In the broader context of medicinal chemistry, increasing Fsp³ has been correlated with improved clinical success rates, reduced promiscuity, and enhanced aqueous solubility [2]. The target compound's combination of a saturated N-acyl group with a pyridine ether provides a balanced aromatic/aliphatic character that is difficult to achieve with fully aromatic building blocks.

Fraction sp³ Conformational constraint Escape from flatland Lead-likeness

High-Impact Research and Procurement Application Scenarios for 4-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine (CAS 1949031-23-5)


Scenario 1: PI3Kδ Lead Optimization — Building Block for Pyrrolidineoxy-Substituted Heteroaromatic Series

Research teams pursuing PI3Kδ inhibitors within the optimal logP 2–3 window can deploy this compound as a key intermediate for generating novel pyrrolidineoxy-substituted heteroaromatic analogs. The Novartis program demonstrated that this chemotype replaces the position-4 aromatic ring of 4,6-diaryl quinazolines while retaining target potency, improving permeability, and reducing molecular weight and PSA [1]. The 4-pyridyloxy substitution provides a defined hydrogen-bond acceptor geometry for interactions with the PI3Kδ hinge region, and the oxane-4-carbonyl group contributes to the lipophilicity needed for cellular activity without introducing halogen mass penalties. Procurement of the target compound rather than the brominated or chlorinated analogs is indicated when the synthetic strategy requires an unsubstituted pyridine for late-stage C–H functionalization or when the electronic effects of halogen substitution would confound SAR interpretation.

Scenario 2: Neuronal Nicotinic Acetylcholine Receptor (nAChR) Ligand Design

The pyridyl ether scaffold is a validated pharmacophore for nAChR ligands, with IC₅₀ values spanning 22 nM to >10,000 nM depending on pyridine substitution and azacycle structure [2]. The 4-pyridyloxy configuration in the target compound offers a distinct binding mode compared to the more extensively studied 3-pyridyloxy analogs (IC₅₀ = 45–209 nM at α4β2 nAChR) [3]. Researchers exploring subtype-selective nAChR modulators can use this building block to probe the receptor's hydrogen-bond acceptor preferences at the pyridine-binding subpocket, where the para-nitrogen geometry may confer selectivity advantages over ortho- or meta-pyridyl isomers.

Scenario 3: Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Campaigns

The target compound's moderate molecular weight (276.33 Da), balanced lipophilicity (estimated logP 1.5–2.0), and three-dimensional character (Fsp³ ≈ 0.6) make it an attractive starting point for fragment growing or scaffold hopping exercises [1][4]. Its oxane-4-carbonyl group provides a vector for further elaboration via the tetrahydropyran ring, while the unsubstituted 4-pyridyl position allows for electrophilic or directed metalation chemistry. Compared to the 3-bromo analog (MW 355.23), the target compound offers a 22% lower molecular weight starting point, which is advantageous for maintaining lead-likeness during fragment evolution.

Scenario 4: Parallel Library Synthesis for Kinase Selectivity Profiling

The pyrrolidineoxy-pyridine core has been crystallographically validated in PIM1 kinase (PDB: 4XHK), where the 4-[(3S)-pyrrolidin-3-yloxy]pyridine moiety engages the kinase hinge region [5]. The target compound serves as a versatile intermediate for parallel amide library synthesis, where the oxane-4-carbonyl group can be retained as a solubility-modulating element while diversity is introduced at the pyridine 2- or 3-position. Procurement of the target compound rather than the 2-pyridyl isomer ensures the correct hinge-binding geometry for kinase targets that prefer a para-disposed pyridine nitrogen, as observed in the PIM1 co-crystal structure.

Quote Request

Request a Quote for 4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.